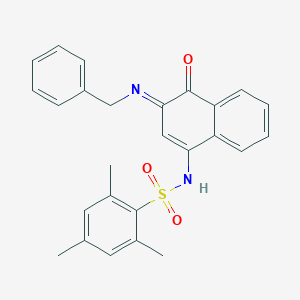![molecular formula C26H23NO3S2 B281368 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281368.png)
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TMB-4, is a synthetic compound that has been widely studied for its potential applications in scientific research. TMB-4 is a member of the naphthalene sulfonamide family of compounds, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad range of potential applications in scientific research. 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have activity against a variety of cell types and bacterial strains, making it a versatile compound for laboratory experiments. However, one limitation of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide analogs with improved activity and reduced toxicity. Another area of interest is the study of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in combination with other compounds, such as chemotherapeutic agents or antibiotics, to determine if synergistic effects can be achieved. Additionally, further research is needed to fully understand the mechanism of action of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and its potential applications in a variety of scientific research areas.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and infectious disease research. In cancer research, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-tumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. In neurology, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious disease research, 2,4,6-trimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C26H23NO3S2 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(NE)-2,4,6-trimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C26H23NO3S2/c1-16-9-11-20(12-10-16)31-24-15-23(21-7-5-6-8-22(21)25(24)28)27-32(29,30)26-18(3)13-17(2)14-19(26)4/h5-15H,1-4H3/b27-23+ |
Clave InChI |
ODNWSIZCIOAJLP-SLEBQGDGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=C(C=C3C)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)



![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)

